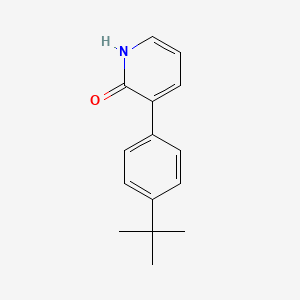

2-Hydroxy-3-(4-T-butylphenyl)pyridine

Description

2-Hydroxy-3-(4-T-butylphenyl)pyridine is a pyridine derivative featuring a hydroxyl group at the 2-position and a bulky tert-butyl-substituted phenyl ring at the 3-position.

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)12-8-6-11(7-9-12)13-5-4-10-16-14(13)17/h4-10H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQCBZINSIJVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682903 | |

| Record name | 3-(4-tert-Butylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261994-36-8 | |

| Record name | 3-(4-tert-Butylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-T-butylphenyl)pyridine typically involves the reaction of 4-tert-butylphenylboronic acid with 2-bromopyridine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-3-(4-T-butylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 2-oxo-3-(4-T-butylphenyl)pyridine.

Reduction: Formation of 2-hydroxy-3-(4-T-butylphenyl)piperidine.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

2-Hydroxy-3-(4-T-butylphenyl)pyridine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules

Mécanisme D'action

The mechanism of action of 2-Hydroxy-3-(4-T-butylphenyl)pyridine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The tert-butyl group distinguishes this compound from analogs with smaller or electron-donating substituents. Key analogs include:

2-Hydroxy-3-(4-Methoxy-3-Methylphenyl)Pyridine

- Molecular Formula: C₁₃H₁₃NO₂; Molar Mass: 215.25 .

- Substituents : Methoxy (-OCH₃) and methyl (-CH₃) groups introduce moderate steric bulk and electron-donating effects.

4-(4-Carboxy-3-Fluorophenyl)-2-Hydroxypyridine

- Molecular Formula: C₁₂H₈FNO₃ .

Pyridinedicarboximide Diones (e.g., Compound 27)

- Structure: 2-[2-Hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-4-piperidino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione .

- Substituents : Piperazine and piperidine groups confer affinity for serotonin receptors, leading to anxiolytic and sedative activity.

Physicochemical Properties

Comparative data for selected analogs are summarized below:

Key Observations :

- Bulky substituents like tert-butyl likely increase melting points compared to smaller groups (e.g., methoxy), as seen in Q2 (278–282°C) and Q12 (288–292°C) with nitro (-NO₂) and methoxy (-OCH₃) groups .

- Hydroxyl and aromatic groups contribute to IR peaks near 1670–1700 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H/O-H) .

Antimicrobial Activity

- Compound Q2 : Exhibits antimicrobial properties, inferred from structural similarity to pyridine derivatives with nitro groups .

- Pyridinedicarboximide Diones : Derivatives with piperazine substituents (e.g., Compound 27) show sedative effects by targeting 5-HT₁ receptors .

Pharmacological Potential

- Analog 33a–33h : Newer pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrate sedative and analgesic activity at low doses (1/80–1/160 LD₅₀) .

Mechanistic Insights :

- The tert-butyl group in 2-Hydroxy-3-(4-T-butylphenyl)pyridine may enhance lipophilicity, improving membrane permeability compared to polar analogs like 4-carboxy-3-fluorophenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.